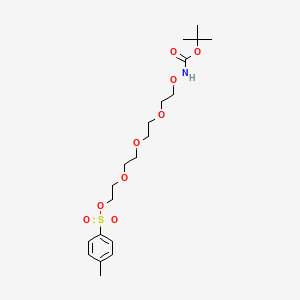

Boc-Aminooxy-PEG4-Tos

Description

Properties

IUPAC Name |

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO9S/c1-17-5-7-18(8-6-17)31(23,24)29-16-14-27-12-10-25-9-11-26-13-15-28-21-19(22)30-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJUQOOWAYCBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCONC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Aminooxy-PEG4-Tos: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Aminooxy-PEG4-Tos is a heterobifunctional chemical linker integral to the fields of bioconjugation and drug development. Its unique architecture, featuring a Boc-protected aminooxy group and a terminal tosylate, bridged by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a versatile platform for the sequential and controlled conjugation of biomolecules. This guide provides a comprehensive overview of its chemical properties, primary applications—most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—and detailed experimental protocols for its use.

Introduction to this compound

This compound, with the chemical name tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate, is a valuable tool in chemical biology and medicinal chemistry.[1] Its structure is designed for modularity, enabling a two-step conjugation strategy. The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected aminooxy group, after deprotection, readily reacts with aldehydes and ketones to form stable oxime ethers. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1807539-01-0 | [1][2] |

| Molecular Formula | C20H33NO9S | [1] |

| Molecular Weight | 463.54 g/mol | [1][2] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMF, DMSO |

Primary Use: Synthesis of Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC molecule generally consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.

This compound is an ideal candidate for the linker component. Its bifunctional nature allows for the sequential attachment of the target protein ligand and the E3 ligase ligand. For example, the tosyl group can be displaced by a nucleophilic group (such as a phenol (B47542) or an amine) on one of the ligands. Following this, the Boc-protecting group can be removed from the aminooxy moiety, which is then available to react with an aldehyde or ketone on the second ligand to complete the PROTAC synthesis.

The Role of the Linker in PROTACs

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and composition influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers, such as the one in this compound, are commonly used due to their ability to improve solubility and pharmacokinetic properties.

Experimental Protocols

The following sections provide detailed, exemplary protocols for the use of this compound in the synthesis of a generic PROTAC.

Step 1: Nucleophilic Substitution of the Tosyl Group

This step involves the reaction of the tosyl group of this compound with a nucleophilic handle on the first ligand (Ligand 1), which could be a ligand for either the target protein or the E3 ligase. Phenols are common nucleophiles in this context.

Materials:

-

This compound

-

Ligand 1 (containing a phenolic hydroxyl group)

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

-

Reaction vessel

-

Stirring apparatus

-

Temperature control system

Procedure:

-

To a solution of Ligand 1 (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes under an inert atmosphere.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the intermediate, Boc-Aminooxy-PEG4-Ligand 1.

Step 2: Deprotection of the Boc-Aminooxy Group

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the aminooxy functionality.

Materials:

-

Boc-Aminooxy-PEG4-Ligand 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve Boc-Aminooxy-PEG4-Ligand 1 (1.0 eq) in DCM.

-

Add TFA (10-20% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is Aminooxy-PEG4-Ligand 1, often as a TFA salt.

Step 3: Oxime Ligation with the Second Ligand

The final step is the formation of a stable oxime bond between the deprotected aminooxy group and a carbonyl (aldehyde or ketone) group on the second ligand (Ligand 2).

Materials:

-

Aminooxy-PEG4-Ligand 1

-

Ligand 2 (containing an aldehyde or ketone group)

-

Anhydrous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5) or an organic solvent like ethanol (B145695) or DMF.

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve Aminooxy-PEG4-Ligand 1 (1.0 eq) and Ligand 2 (1.0-1.2 eq) in the chosen solvent.

-

Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, the reaction mixture can be purified directly by preparative HPLC to yield the final PROTAC molecule.

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC synthesis using this compound and the general mechanism of action of a PROTAC.

Caption: Synthetic workflow for a PROTAC using this compound.

Caption: Mechanism of action for a PROTAC.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of complex bioconjugates. Its well-defined reactivity and the beneficial properties of the PEG spacer make it particularly suitable for the development of PROTACs, a promising new class of therapeutics. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to incorporate this powerful tool into their drug discovery and development programs.

References

An In-depth Technical Guide to Boc-Aminooxy-PEG4-Tos: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Boc-Aminooxy-PEG4-Tos. It details its chemical structure, physicochemical properties, and its applications in the field of bioconjugation, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical Identity and Properties

This compound is a heterobifunctional linker molecule that incorporates a Boc-protected aminooxy group and a tosyl group, separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer. This unique combination of functional groups allows for sequential and chemoselective conjugation reactions.

Chemical Structure

Chemical Name: tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate[1]

Molecular Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 1807539-01-0 | [1] |

| Molecular Formula | C20H33NO9S | [1] |

| Molecular Weight | 463.54 g/mol | [1] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Dry, dark, and at -20°C for long-term storage | [1] |

Functional Group Reactivity and Applications

The utility of this compound in bioconjugation stems from the distinct reactivity of its two terminal functional groups. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.[3]

Boc-Protected Aminooxy Group

The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free aminooxy group.[3] This deprotected aminooxy group can then readily react with aldehydes or ketones to form a stable oxime linkage.[4] This reaction is highly chemoselective and is widely used in bioconjugation to label or ligate biomolecules.

Tosyl Group

The tosyl (p-toluenesulfonyl) group is an excellent leaving group for nucleophilic substitution reactions.[3] It can be displaced by a variety of nucleophiles, including primary amines, thiols, and hydroxyl groups, to form stable covalent bonds. This allows for the conjugation of this compound to proteins, peptides, and other molecules containing these functional groups.

Primary Application: PROTAC Synthesis

This compound is extensively utilized as a PEG-based linker in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by connecting the target protein-binding ligand and the E3 ligase-binding ligand and orienting them correctly to form a productive ternary complex.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound. These protocols are representative and may require optimization for specific applications.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to generate the free aminooxy functionality.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon source

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

The resulting crude Aminooxy-PEG4-Tos (as a TFA salt) can often be used in the next step without further purification.

Oxime Ligation with a Carbonyl-Containing Molecule

Objective: To conjugate the deprotected Aminooxy-PEG4-Tos to a molecule containing an aldehyde or ketone group.

Materials:

-

Deprotected Aminooxy-PEG4-Tos (from section 3.1)

-

Aldehyde or ketone-functionalized molecule

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

-

Aniline (B41778) (optional, as a catalyst)

-

Reaction vial

-

Magnetic stirrer

Procedure:

-

Dissolve the deprotected Aminooxy-PEG4-Tos and the carbonyl-containing molecule in the reaction buffer in a reaction vial.

-

If desired, add a catalytic amount of aniline (typically 10-20 mM).

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the formation of the oxime conjugate by LC-MS.

-

Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Nucleophilic Substitution of the Tosyl Group with a Primary Amine

Objective: To conjugate a primary amine-containing molecule to the tosyl end of this compound.

Materials:

-

This compound

-

Primary amine-containing molecule

-

Anhydrous dimethylformamide (DMF) or acetonitrile (B52724)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

Nitrogen or Argon source

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve this compound and a slight excess (1.1-1.5 equivalents) of the primary amine-containing molecule in anhydrous DMF or acetonitrile in a reaction vessel under an inert atmosphere.

-

Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA, to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-70°C) for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMF and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

General Synthesis of a PROTAC using this compound

This workflow outlines the sequential conjugation steps to assemble a PROTAC molecule.

Caption: A logical workflow for the synthesis of a PROTAC molecule.

Signaling Pathway of PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

Caption: The mechanism of PROTAC-induced targeted protein degradation.

References

A Technical Guide to the Mechanism and Application of Boc-Aminooxy-PEG4-Tos in Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Boc-Aminooxy-PEG4-Tos is a heterobifunctional crosslinker designed for advanced bioconjugation applications. It incorporates three key chemical motifs: a Boc-protected aminooxy group, a flexible tetra-polyethylene glycol (PEG4) spacer, and a tosyl leaving group. This strategic design enables the sequential and chemoselective conjugation of two different biomolecules. The core mechanism involves two distinct reactions: the formation of a highly stable oxime bond via reaction of the deprotected aminooxy group with an aldehyde or ketone, and a nucleophilic substitution reaction at the tosyl-activated terminus. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate. This guide provides an in-depth exploration of the underlying chemical mechanisms, presents quantitative data on linkage stability, and offers detailed experimental protocols for its application.

Core Mechanism of Action

The functionality of this compound is rooted in its two terminal reactive groups, which allow for controlled, stepwise conjugation.

The Boc-Protected Aminooxy Group & Oxime Ligation

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the highly reactive aminooxy moiety.[1] This protection is crucial to prevent premature reactions, allowing for the selective reaction of the tosyl group first.[1]

Step 1: Boc Deprotection The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions.[2][3] The most common reagent for this deprotection is trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[4][5] The mechanism involves protonation of the carbamate (B1207046) oxygen, leading to the release of the free aminooxy group, carbon dioxide, and a stable tert-butyl cation.[4][5]

Figure 1: Boc Deprotection Mechanism.

Step 2: Oxime Ligation Once deprotected, the free aminooxy group (H₂N-O–) serves as a potent nucleophile that chemoselectively reacts with an electrophilic carbonyl group (an aldehyde or ketone) on a target molecule.[6] This bioorthogonal reaction, known as oxime ligation, proceeds efficiently in aqueous media, typically under mildly acidic conditions (pH 4-5), to form a highly stable oxime bond (C=N-O).[6][7] The reaction can be significantly accelerated by catalysts such as aniline (B41778) or its derivatives.[6][8]

Figure 2: Oxime Ligation Mechanism.

The Tosyl Group & Nucleophilic Substitution

The tosyl (tosylate, Ts) group is an excellent leaving group due to the resonance stabilization of the tosylate anion.[9][10] This property makes the terminal carbon of the PEG chain highly susceptible to nucleophilic attack.[10] Common nucleophiles present on biomolecules, such as the thiol group (-SH) of cysteine residues or the amine group (-NH₂) of lysine (B10760008) residues, can readily displace the tosyl group to form a stable thioether or secondary amine linkage, respectively.[10]

Figure 3: Nucleophilic Substitution at the Tosyl Group.

The PEG4 Spacer

The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic and flexible chain that imparts several beneficial properties to the bioconjugate.[9][11][12] Its primary roles include:

-

Increasing aqueous solubility: Crucial for biomolecules that may have poor solubility in physiological buffers.

-

Reducing steric hindrance: The flexible chain provides spatial separation between the conjugated molecules, minimizing interference with their biological activity.

-

Decreasing immunogenicity: PEGylation is a well-established method for reducing the immunogenic potential of therapeutic proteins and peptides.

Bioconjugation Strategy & Workflow

The heterobifunctional nature of this compound allows for a directed, two-step conjugation strategy, minimizing the formation of homodimers and other undesirable byproducts. A typical workflow involves reacting the more stable and less selective group first, followed by the highly chemoselective reaction.

Figure 4: General Bioconjugation Workflow.

Quantitative Data Summary

The choice of linkage is critical for the stability and efficacy of a bioconjugate. Oxime bonds are known for their exceptional stability compared to other common linkages, particularly hydrazones.[7][13]

Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkages

| Linkage Type | Relative Stability at Physiological pH (7.4) | Key Characteristics |

| Oxime | Very High | Highly resistant to hydrolysis across a wide pH range.[7][14] |

| Hydrazone | Moderate to Low | Susceptible to hydrolysis, especially under acidic conditions.[7][14][15] |

| Thioether | Very High | Extremely stable bond formed from Michael addition or substitution. |

| Amide | Very High | Highly stable, requiring enzymatic or harsh chemical cleavage.[15] |

| Ester | Low | Prone to hydrolysis by esterase enzymes and chemical conditions.[13] |

| Disulfide | Variable | Stability is redox-dependent, cleavable by reducing agents.[13] |

Table 2: Typical Reaction Conditions for Oxime Ligation

| Parameter | Condition | Rationale / Notes |

| pH | 4.0 - 5.5 | Acid catalysis is required for efficient dehydration, but very low pH will protonate the aminooxy nucleophile, reducing its reactivity.[6] |

| Temperature | 4 - 37 °C | The reaction proceeds well at room temperature or physiological temperature. |

| Catalyst | Aniline, m-phenylenediamine (B132917) (mPDA) | Aniline (typically 10-100 mM) is a common catalyst. mPDA has been shown to be up to 15 times more efficient.[6][8] |

| Solvent | Aqueous buffers (e.g., Acetate, MES) | The reaction is compatible with aqueous environments, making it ideal for biomolecules.[6] |

| Reactant Conc. | µM to mM | Reaction rates are concentration-dependent. |

| Reaction Time | 5 minutes to several hours | Time depends on reactants, concentrations, and catalyst used. Rapid ligations are possible with optimized conditions.[6][16][17] |

Detailed Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions for their specific biomolecules and applications.

Protocol 1: General Procedure for Boc Deprotection

-

Dissolution: Dissolve the Boc-protected conjugate (e.g., Intermediate Conjugate from Figure 4) in a minimal amount of an anhydrous organic solvent (e.g., dichloromethane, DCM).

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA). A common ratio is 50% TFA in DCM (v/v).

-

Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

-

Solvent Removal: Upon completion, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

-

Purification: The resulting deprotected amine salt can be used directly or purified. For sensitive biomolecules, buffer exchange or dialysis is recommended to remove residual acid.

Protocol 2: General Procedure for Oxime Ligation

-

Reagent Preparation: Prepare a stock solution of the deprotected, aminooxy-functionalized molecule in an appropriate aqueous buffer (e.g., 100 mM sodium acetate, pH 4.7).

-

Substrate Preparation: Dissolve the aldehyde or ketone-containing target molecule in the same reaction buffer.

-

Catalyst Addition (Optional but Recommended): Add aniline to the reaction mixture to a final concentration of 10-20 mM from a freshly prepared stock solution.

-

Ligation Reaction: Combine the aminooxy and carbonyl components in the reaction buffer. A slight excess (1.2-2.0 equivalents) of the aminooxy compound is often used to drive the reaction to completion.

-

Incubation: Allow the reaction to proceed at room temperature for 2-16 hours. The optimal time should be determined empirically.

-

Purification: Purify the final bioconjugate using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted starting materials and catalyst.

Protocol 3: Example - Conjugation of a Thiol-Peptide to an Aldehyde-Protein

-

Reaction of Tosyl Group: Dissolve the thiol-containing peptide (1.2 eq) and this compound (1.0 eq) in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer with 5 mM EDTA, pH 7.5). Incubate at room temperature for 2-4 hours to form the Boc-ONH-PEG4-S-Peptide conjugate.

-

Purification: Purify the intermediate conjugate via RP-HPLC to remove unreacted peptide and linker.

-

Boc Deprotection: Lyophilize the purified intermediate and treat with a 95:5 mixture of TFA:water for 30 minutes. Remove the TFA under a stream of nitrogen.

-

Oxime Ligation: Dissolve the resulting deprotected H₂N-O-PEG4-S-Peptide in 100 mM MES buffer, pH 5.0. Add this solution to the aldehyde-modified protein in the same buffer. Add aniline catalyst to a final concentration of 20 mM.

-

Final Purification: After incubating for 4 hours, purify the final Protein-S-PEG4-ON=CH-Peptide conjugate using size-exclusion chromatography to separate the larger conjugate from excess peptide and catalyst. Characterize the final product by SDS-PAGE and mass spectrometry.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its heterobifunctional design enables controlled, sequential bioconjugation through two robust and well-characterized reactions. The formation of a highly stable oxime linkage, combined with the beneficial properties of the PEG spacer, makes this linker an excellent choice for creating stable, soluble, and functional bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]

- 10. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 11. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [broadpharm.com]

- 12. medkoo.com [medkoo.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. raineslab.com [raineslab.com]

- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. UQ eSpace [espace.library.uq.edu.au]

The Strategic Role of the PEG4 Spacer in Boc-Aminooxy-PEG4-Tos: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the linker connecting a payload to a biological moiety is a critical determinant of success. The bifunctional linker, Boc-Aminooxy-PEG4-Tos, offers a discrete and versatile platform for the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and PROTACs. This technical guide delves into the core functionalities of this linker, with a particular focus on the pivotal role of its polyethylene (B3416737) glycol (PEG) spacer.

Molecular Structure and Functional Components

This compound is a heterobifunctional linker comprised of three key components:

-

Boc-protected Aminooxy Group: This functional group provides a stable, protected precursor to a highly reactive aminooxy group. Following deprotection under mild acidic conditions, the aminooxy group can readily react with aldehydes or ketones to form a stable oxime linkage.[1][2]

-

PEG4 Spacer: A discrete chain of four polyethylene glycol units, this spacer is the central element that dictates many of the advantageous properties of the linker and the final bioconjugate.

-

Tosyl Group (Tos): A well-established and efficient leaving group in nucleophilic substitution reactions.[1] This functionality allows for the covalent attachment of the linker to a nucleophile, such as a thiol or amine, on a target molecule.

The Multifaceted Role of the PEG4 Spacer

The PEG4 spacer, though a seemingly simple component, imparts a range of crucial properties to the bioconjugate, significantly influencing its solubility, stability, pharmacokinetics, and overall therapeutic efficacy.[3]

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic drugs used in ADCs are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[3] The hydrophilic nature of the PEG4 spacer, with its repeating ethylene (B1197577) glycol units, significantly increases the overall water solubility of the drug-linker conjugate. This enhanced solubility mitigates the risk of aggregation, which can otherwise diminish therapeutic efficacy and potentially trigger an immune response.[3]

Improved Pharmacokinetics and Bioavailability

The presence of the PEG spacer can profoundly impact the pharmacokinetic profile of a bioconjugate.[3] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[4] This extended presence in the bloodstream can result in greater exposure of the therapeutic at the target site, potentially leading to an improved therapeutic index.[3]

Reduced Immunogenicity and Enhanced Stability

The PEG4 spacer can form a protective hydration shell around the conjugate, effectively "shielding" it from the host's immune system.[3] This can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an undesirable immune response.[3] Furthermore, this hydration layer can offer protection against enzymatic degradation, enhancing the stability of the conjugate in biological fluids.[3]

Optimal Spacing and Minimized Steric Hindrance

The defined length of the PEG4 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the payload. This separation is vital to prevent the payload from sterically hindering the binding of the antibody to its target antigen. By acting as a flexible arm, the PEG4 spacer ensures that both the biological and the therapeutic components of the conjugate can function optimally.

Quantitative Data Summary

While specific quantitative data for bioconjugates synthesized using this compound is often application-dependent and proprietary, the following table summarizes the general quantitative impact of PEG spacers in bioconjugation based on available literature. It is important to note that these values are illustrative and the actual performance will vary based on the specific antibody, payload, and conjugation strategy.

| Parameter | Influence of PEG4 Spacer | Typical Quantitative Impact (Illustrative) | Citation |

| Solubility | Increases aqueous solubility of hydrophobic payloads | Can increase solubility by orders of magnitude | [3] |

| Aggregation | Reduces aggregation of the final conjugate | Significant reduction in high molecular weight aggregates | [5] |

| In Vitro Stability | Oxime bond is stable at physiological pH | Half-life > 7 days in human plasma | [6] |

| Circulation Half-life | Increases circulation time | Can lead to a >2-fold increase in plasma half-life | [3] |

| Immunogenicity | Reduces the potential for an immune response | Decreased anti-drug antibody (ADA) formation | [3] |

Experimental Protocols

The following section outlines a detailed methodology for the site-specific conjugation of a drug-linker to an antibody using a workflow that incorporates the functionalities of this compound. This protocol is a composite based on established methods for Boc deprotection, tosyl substitution, and oxime ligation.

Synthesis of Aminooxy-PEG4-Drug Conjugate

This initial phase involves the attachment of the drug (or payload) to the this compound linker via nucleophilic substitution of the tosyl group.

Workflow for Drug-Linker Synthesis

Caption: Synthesis of the Boc-protected drug-linker.

Methodology:

-

Dissolution: Dissolve this compound and the nucleophile-containing drug in an appropriate anhydrous solvent (e.g., dimethylformamide, DMF).

-

Reaction: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture to facilitate the nucleophilic substitution of the tosyl group. The reaction is typically stirred at room temperature for 2-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Upon completion, purify the resulting Boc-Aminooxy-PEG4-Drug conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Antibody Modification and Drug-Linker Conjugation

This phase involves the generation of aldehyde groups on the antibody, deprotection of the drug-linker, and the subsequent oxime ligation.

Workflow for Antibody-Drug Conjugate (ADC) Formation

Caption: Overall workflow for ADC synthesis.

Methodology:

-

Antibody Oxidation:

-

Prepare the antibody in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Add a solution of sodium periodate (B1199274) (NaIO4) to the antibody solution to a final concentration of approximately 1 mM.

-

Incubate the reaction on ice for 30 minutes in the dark to oxidize the glycan moieties to aldehydes.

-

Purify the oxidized antibody using a desalting column to remove excess periodate.

-

-

Boc Deprotection of the Drug-Linker:

-

Dissolve the purified Boc-Aminooxy-PEG4-Drug in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected Aminooxy-PEG4-Drug.

-

-

Oxime Ligation:

-

Dissolve the deprotected Aminooxy-PEG4-Drug in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.

-

Add the Aminooxy-PEG4-Drug stock solution to the purified aldehyde-modified antibody at a defined molar excess.

-

Adjust the pH of the reaction mixture to 4.5-5.5 to facilitate oxime bond formation.

-

Incubate the reaction at room temperature for 4-16 hours.

-

-

Purification and Analysis of the ADC:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and LC-MS.

-

Assess the purity and aggregation state of the final ADC by SEC.

-

Signaling Pathways and Logical Relationships

The successful construction of an ADC using this compound relies on a series of orthogonal chemical reactions, each enabling the next step in a logical sequence.

Logical Flow of ADC Synthesis

Caption: Stepwise logic of ADC formation.

Conclusion

This compound is a highly valuable tool in the field of bioconjugation, offering a strategic combination of reactive functionalities and a performance-enhancing spacer. The PEG4 spacer is not merely a passive linker but an active contributor to the overall success of the bioconjugate. By improving solubility, enhancing stability, and optimizing pharmacokinetic properties, the PEG4 spacer addresses many of the fundamental challenges in the development of next-generation targeted therapeutics. The detailed protocols and logical workflows provided in this guide offer a framework for the rational design and synthesis of advanced bioconjugates for research and drug development.

References

The Reactivity of Tosyl-Activated PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and bioconjugation, primarily owing to its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The process of covalently attaching PEG chains to molecules, known as PEGylation, enhances solubility, stability, and circulation half-life while reducing immunogenicity. The effectiveness of PEGylation is critically dependent on the choice of the activating group at the terminus of the PEG chain. Among the various activating groups, the tosyl (p-toluenesulfonyl) group stands out as a highly efficient and versatile functional group for the modification of biomolecules.

This technical guide provides a comprehensive overview of the reactivity of the tosyl group in PEG linkers. It delves into the underlying chemistry, factors influencing its reactivity, and its practical applications in bioconjugation. Detailed experimental protocols and quantitative data are presented to aid researchers in the successful implementation of tosyl-activated PEG linkers in their work.

Core Concepts: The Chemistry of Tosyl-Activated PEG

The utility of the tosyl group in PEG linkers stems from its excellent leaving group ability in nucleophilic substitution reactions. The tosyl group is the ester of p-toluenesulfonic acid. The sulfonyl group is strongly electron-withdrawing, which polarizes the carbon-oxygen bond it is attached to, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. When a nucleophile attacks this carbon, the tosylate anion is displaced. The tosylate anion is a very stable, weak base due to the delocalization of its negative charge across the three oxygen atoms through resonance, making it an excellent leaving group.

Tosyl-activated PEGs are particularly reactive towards primary amines (-NH2) and thiols (-SH), which are abundantly available in biomolecules such as proteins and peptides. The reaction with these nucleophiles results in the formation of stable secondary amine and thioether linkages, respectively.

Reactivity with Amines

Tosyl-activated PEGs readily react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. This reaction is highly pH-dependent. For efficient conjugation, the reaction is typically carried out at a pH between 8.0 and 9.5.[1] At this alkaline pH, the amino groups are deprotonated and thus more nucleophilic, facilitating their attack on the electrophilic carbon of the PEG-tosylate.

Reactivity with Thiols

Thiols, present in cysteine residues, are also potent nucleophiles that react efficiently with tosyl-activated PEGs. Thiol-PEGylation is generally performed under mild conditions.

Factors Influencing Reactivity

The efficiency of conjugation reactions with tosyl-activated PEGs is influenced by several key parameters:

-

pH: As mentioned, pH is a critical factor, especially for reactions with amines. Maintaining an alkaline pH (8.0-9.5) is crucial for ensuring the nucleophilicity of the amino groups.[2][3] For reactions with thiols, a more neutral pH is often suitable.

-

Temperature: The reaction rate is also influenced by temperature. Conjugation reactions are often carried out at room temperature or 37°C.[2][4] Higher temperatures can accelerate the reaction but may also lead to the degradation of sensitive biomolecules. Incubation times can range from hours to overnight depending on the specific reactants and conditions.[4][5]

-

Solvent: The choice of solvent can impact the reaction. While aqueous buffers are common for bioconjugation, organic solvents like dimethylformamide (DMF) can be used, particularly for smaller molecules or when solubility in aqueous media is limited.[2]

-

Steric Hindrance: The accessibility of the target functional group on the biomolecule can affect the reaction efficiency. Steric hindrance around the nucleophilic group may slow down or prevent the conjugation reaction.

Side Reactions and Stability

While tosyl-activated PEGs are highly effective, it is important to be aware of potential side reactions and stability issues.

-

Hydrolysis: The tosyl group can undergo hydrolysis, especially at extreme pH values and elevated temperatures. However, tosylates are generally more stable to hydrolysis than other activating groups like N-hydroxysuccinimide (NHS) esters.

-

Reaction with other nucleophiles: Besides amines and thiols, other nucleophiles present in a reaction mixture, such as hydroxyl groups, can potentially react with tosyl-activated PEGs, although the reaction rate is generally much slower.

-

Conversion to Alkyl Halides: In the presence of halide ions (e.g., chloride from buffers), the tosylate group can be displaced to form a less reactive alkyl halide. This is a known side reaction when using tosyl chloride for the synthesis of tosylates and can also occur during conjugation under certain conditions.[6][7][8]

The stability of the PEG polymer backbone itself can also be a consideration. The aging of PEG solutions, accelerated by heat, light, and oxygen, can lead to a decrease in pH and an increase in ionic strength.[9] For consistent results, it is recommended to use fresh or properly stored PEG reagents.

Quantitative Data

The efficiency of synthesis and conjugation reactions involving tosyl-activated PEGs can be high, often exceeding 90% under optimized conditions. The following tables summarize some of the available quantitative data from the literature.

| Parameter | Value | Reference |

| Degree of Monotosylation of PEG (Ag2O/KI method) | ~99% | [10] |

| Yield of α-azide-ω-hydroxyl PEG from α-tosyl-ω-hydroxyl PEG | 95% | [2] |

| Yield of α-thiol-ω-hydroxyl PEG from α-tosyl-ω-hydroxyl PEG | 84% | [2] |

| Yield of α-azide-ω-tosyl PEG from α-azide-ω-hydroxyl PEG | 95% | [2] |

Table 1: Synthesis and Modification of Tosyl-Activated PEG.

| Parameter | Condition | Value | Reference |

| pH Range for Amine Conjugation | Optimal for primary amines | 8.0 - 9.5 | [1] |

| Recommended for tosyl-activated magnetic beads | 7.5 - 9.5 | [3] | |

| Temperature for Conjugation | Typical for tosyl-activated magnetic beads | 37°C | [2][4] |

| Alternative for pH labile ligands | Room Temperature | [2] | |

| Incubation Time | Typical for protein conjugation | 24 - 48 hours at 20-25°C or 48-72 hours at 4°C | [4] |

Table 2: General Reaction Conditions for Bioconjugation with Tosyl-Activated Linkers.

Experimental Protocols

Protocol 1: Synthesis of α-tosyl-ω-hydroxyl PEG

This protocol describes the selective monotosylation of a symmetrical PEG diol using silver oxide and potassium iodide as catalysts.

Materials:

-

Poly(ethylene glycol) (PEG), previously dried by azeotropic distillation in toluene (B28343)

-

Dry toluene

-

Silver(I) oxide (Ag₂O)

-

Potassium iodide (KI)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the dried PEG in dry toluene in a round-bottom flask.[2]

-

Add Ag₂O (1.5 equivalents) and KI (0.2 equivalents) to the solution.[2]

-

While stirring rapidly, add TsCl (1.05 equivalents) in one portion.[2]

-

Allow the reaction mixture to stir at room temperature for 12 hours.[2]

-

Filter the reaction mixture through a celite pad to remove solid byproducts.

-

Remove the toluene by rotary evaporation.

-

Dissolve the crude product in DCM and wash with brine and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

-

Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.

-

Collect the precipitated α-tosyl-ω-hydroxyl PEG by filtration and dry under vacuum.

-

Characterize the product by ¹H NMR and GPC to confirm the degree of tosylation and purity.[10]

Protocol 2: Conjugation of a Protein to Tosyl-Activated Magnetic Beads

This protocol provides a general procedure for the covalent attachment of a protein to tosyl-activated magnetic beads.

Materials:

-

Tosyl-activated magnetic beads

-

Protein solution (0.5-1 mg/mL) or peptide solution (200 µmoles/mL)

-

Coupling Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4-9.5)

-

Washing Buffer (e.g., PBS with 0.1% (w/v) BSA)

-

Blocking Buffer (e.g., PBS with 0.5% (w/v) BSA)

-

Storage Buffer (e.g., PBS with 0.01% (w/v) sodium azide)

-

Magnetic rack

Procedure:

-

Resuspend the tosyl-activated magnetic beads in isopropanol (B130326) and transfer the desired amount to a microcentrifuge tube.[4]

-

Place the tube on a magnetic rack and allow the beads to pellet. Remove the supernatant.

-

Wash the beads by resuspending them in the coupling buffer, pelleting them on the magnetic rack, and removing the supernatant. Repeat this wash step twice.[4]

-

After the final wash, resuspend the beads in the coupling buffer.

-

Add the protein or peptide solution to the washed beads and mix well.[4]

-

Incubate the reaction mixture for 24-48 hours at 20-25°C or 48-72 hours at 4°C with continuous rotation.[4]

-

After incubation, pellet the beads on the magnetic rack and remove the supernatant containing unbound protein.

-

Wash the beads three times with the washing buffer.

-

To block any remaining reactive sites, add the blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[4]

-

Wash the beads 4-6 times with PBS.

-

Resuspend the protein-conjugated magnetic beads in the storage buffer.

Visualizations

Caption: General mechanism of nucleophilic substitution on a tosyl-activated PEG linker.

Caption: A typical experimental workflow for the synthesis and bioconjugation of tosyl-activated PEG.

Conclusion

Tosyl-activated PEG linkers are powerful tools for the modification of biomolecules, offering a balance of high reactivity and stability. Their efficient reaction with primary amines and thiols under controlled pH conditions allows for the robust formation of stable bioconjugates. By understanding the underlying chemistry, influencing factors, and potential side reactions, researchers can effectively utilize tosyl-activated PEGs to develop novel therapeutics and diagnostics with improved properties. The detailed protocols and data presented in this guide serve as a valuable resource for the successful application of this important bioconjugation chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. bioclone.net [bioclone.net]

- 3. bioclone.us [bioclone.us]

- 4. bioclone.net [bioclone.net]

- 5. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. This guide provides a comprehensive technical overview of the chemistry surrounding the Boc-aminooxy moiety, a functional group of increasing importance for the chemoselective ligation of molecules. Herein, we delve into the synthesis, unique properties, and deprotection strategies for Boc-protected aminooxy compounds, with a focus on quantitative data, detailed experimental protocols, and practical applications in the development of advanced therapeutics.

The Boc-Aminooxy Group: A Versatile Tool for Bioconjugation

The Boc-aminooxy group consists of an aminooxy functionality (-ONH₂) temporarily protected with a tert-butyloxycarbonyl group. The primary advantage of this moiety lies in the chemoselective reactivity of the deprotected aminooxy group towards aldehydes and ketones, forming a stable oxime linkage.[1] This reaction is orthogonal to many other common bioconjugation strategies, allowing for precise, site-specific modifications of complex biomolecules under mild conditions.[2]

Boc-protected aminooxy reagents, often functionalized with polyethylene (B3416737) glycol (PEG) spacers, are widely used as linkers in the construction of antibody-drug conjugates (ADCs).[1][3] The Boc group ensures the stability of the reactive aminooxy functionality during synthesis and purification, and its facile removal under acidic conditions precedes the conjugation to a payload or biomolecule.[1]

Synthesis of Boc-Protected Aminooxy Compounds

The synthesis of Boc-protected aminooxy compounds can be achieved through various synthetic routes. A common strategy involves the use of Cbz-protected amino alcohols as starting materials.[4]

A general synthetic pathway is outlined below:

Caption: General workflow for synthesizing Boc-aminooxy amines.

Deprotection of the Boc-Aminooxy Group

The removal of the Boc protecting group from the aminooxy moiety is a critical step to unmask the reactive hydroxylamine (B1172632) for subsequent conjugation. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent.[4]

Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free aminooxy group as its corresponding acid salt.[]

Caption: Mechanism of acid-catalyzed Boc-aminooxy deprotection.

Quantitative Data on Deprotection

| Substrate | Reagent/Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |

| Boc-amino-PEG3-SSPy | 25-50% TFA in DCM | RT | 30 min - 2 h | >95% (qualitative) | [4] |

| Boc-L-Alanine | 2 equiv. TFA in Ionic Liquid | 110 | 10 min | High | [2] |

| Boc-Glycine | 55% TFA in DCM | RT | 30 min | ~90% (as part of peptide) | [6] |

| (Boc-aminooxy)acetic acid | TFA/DCM (1:1) | RT | 1-2 h | High (not specified) | [7] |

| Boc-protected amines (general) | 4M HCl in Dioxane | RT | 30 min - 4 h | High (substrate dependent) | [4] |

Note: Reaction times and yields are highly substrate-dependent. It is always recommended to monitor the reaction progress by TLC or LC-MS.[4]

Potential Side Reactions and Mitigation Strategies

A primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic functional groups by the released tert-butyl cation.[8] This is particularly relevant for molecules containing electron-rich moieties such as tryptophan or methionine residues. To prevent this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, and water.[4]

Regarding the stability of the aminooxy group itself, the N-O bond is generally stable under the acidic conditions used for Boc deprotection. However, prolonged exposure to very strong acids or harsh conditions could potentially lead to N-O bond cleavage, although this is not a commonly reported side reaction during standard Boc deprotection protocols.

Experimental Protocols

General Protocol for Boc Deprotection of a Boc-Aminooxy PEG Linker

This protocol is adapted for a generic Boc-aminooxy PEGylated linker.

Materials:

-

Boc-aminooxy PEG linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[9]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9] If the substrate is sensitive to t-butylation, add a scavenger such as TIS (2.5-5% v/v).[9]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

For neutralization, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected aminooxy PEG linker.[9]

Protocol for Boc Deprotection of (Boc-aminooxy)acetic acid

Materials:

-

(Boc-aminooxy)acetic acid

-

Dichloromethane (DCM) or a 9:1 mixture of DCM:Methanol

-

Trifluoroacetic Acid (TFA)

-

Diethyl ether (cold)

Procedure:

-

Dissolve (Boc-aminooxy)acetic acid in DCM or a 9:1 mixture of DCM:Methanol and cool the solution to 0 °C.[7]

-

Add an equal volume of TFA to the solution.[7]

-

Allow the solution to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[7]

-

Concentrate the solution in vacuo.

-

To isolate the product as the TFA salt, evaporate the reaction mixture to dryness and co-evaporate with DCM several times to remove residual TFA.[7]

-

Alternatively, to obtain the free amine, perform a basic workup as described in the previous protocol.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

Boc-aminooxy linkers are instrumental in the synthesis of ADCs, a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. The aminooxy group allows for the chemoselective conjugation of the linker-payload to an aldehyde or ketone handle introduced onto the antibody.

The general workflow for constructing an ADC using a Boc-aminooxy linker is depicted below:

Caption: Step-by-step workflow for ADC synthesis.

This targeted delivery approach minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic drug. The stability of the resulting oxime bond is crucial for ensuring that the payload remains attached to the antibody in circulation and is only released upon internalization into the target cancer cell.[10]

Conclusion

The Boc-aminooxy protecting group offers a robust and versatile strategy for the temporary masking of the highly reactive aminooxy functionality. Its stability under a range of conditions and its straightforward removal with common acidic reagents make it an invaluable tool in modern bioconjugation and drug delivery. A thorough understanding of the deprotection chemistry, including optimal reaction conditions and potential side reactions, is paramount for the successful application of this protecting group in the synthesis of complex biomolecules and advanced therapeutics like antibody-drug conjugates.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Unleashing the Power of Bond Cleavage Chemistry in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Boc-Aminooxy-PEG4-Tos

Introduction

Boc-Aminooxy-PEG4-Tos, with the full chemical name tert-butyl (2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate p-toluenesulfonate salt, is a heterobifunctional crosslinking reagent used extensively in bioconjugation, pharmaceutical research, and drug delivery system development. It features three key chemical motifs: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a discrete polyethylene (B3416737) glycol (PEG) linker of four units, and a terminal tosylate (Tosyl) group.[1][2] This unique combination allows for the sequential and controlled conjugation of two different molecules.

The protected aminooxy group can be deprotected under mild acidic conditions to react with aldehydes or ketones, forming a stable oxime linkage.[3][4] The tosyl group at the other end is an excellent leaving group, ideal for nucleophilic substitution reactions, typically with amines, thiols, or hydroxyls.[1][4] The hydrophilic PEG4 spacer enhances solubility in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.[3][4][5] Understanding the core physical properties of this linker—namely its solubility and stability—is critical for designing robust and reproducible conjugation strategies, formulating drug delivery systems, and ensuring the integrity of the final conjugate.

Molecular Structure and Functional Domains

The physical properties of this compound are a direct consequence of its distinct functional domains. The diagram below illustrates how each part of the molecule contributes to its overall characteristics.

Caption: Relationship between molecular structure and key property drivers.

Solubility Profile

While exact quantitative solubility data for this compound is not widely published and should be confirmed experimentally for specific applications, a strong predictive assessment can be made based on its structural components and data from analogous molecules.[6]

The hydrophilic PEG chain significantly contributes to solubility in a wide range of solvents, including aqueous solutions and polar organic solvents.[3][4][6] The bulky, nonpolar Boc group enhances solubility in lipophilic organic solvents like dichloromethane (B109758) (DCM) and chloroform, while the polar tosylate group contributes to its solubility in polar aprotic solvents.[6]

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the expected solubility profile. This is inferred from structurally similar Boc-protected PEG linkers and should be used as a guideline.[6]

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | The PEG chain and polar functional groups promote strong dipole-dipole interactions with these solvents.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The lipophilic Boc group and the overall molecular structure allow for good solvation.[6] |

| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the PEG linker's ether oxygens. |

| Aqueous Buffers | PBS, HEPES, etc. | Moderate | The hydrophilic PEG spacer increases solubility in aqueous media.[3][4][5] |

| Non-polar Ethers | Diethyl Ether, MTBE | Low to Insoluble | The molecule's polarity is generally too high for effective solvation in non-polar ethers. |

| Hydrocarbons | Hexanes, Heptane | Insoluble | The molecule is too polar to be soluble in aliphatic hydrocarbons. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

For precise applications, determining the solubility in a specific solvent system is recommended. The shake-flask method is a reliable and standard approach.[7]

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Dichloromethane, DMSO, PBS pH 7.4)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents, PES for aqueous)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the solvent (e.g., 1.0 mL). The key is to ensure solid material remains undissolved.

-

Seal the vial tightly.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

-

-

Supernatant Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration.

-

-

Quantification:

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The result is reported as mg/mL or mol/L.

-

Caption: Experimental workflow for determining compound solubility.

Stability Profile

The stability of this compound is dependent on the chemical environment, particularly pH and temperature. Each functional group exhibits different lability.

-

Boc Group: The tert-butyloxycarbonyl group is a robust protecting group under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane).[8][9]

-

Aminooxy Group: The free aminooxy group (after Boc deprotection) is stable. It forms a highly stable oxime bond upon reaction with an aldehyde or ketone, a reaction that proceeds most efficiently at a neutral pH of 6.5-7.5.[10] This oxime bond is significantly more stable than imine or hydrazone bonds.[10]

-

PEG Linker: The polyethylene glycol chain is generally very stable across a wide pH range and is resistant to enzymatic degradation.

-

Tosyl Group: The tosylate is a stable functional group but is designed to be a good leaving group for nucleophilic substitution. It can be displaced by nucleophiles (e.g., amines, thiols) and is susceptible to hydrolysis under strongly basic conditions or at elevated temperatures, which would yield a hydroxyl group.

Summary of Stability Characteristics

| Condition | Boc-Protected Aminooxy Group | PEG Linker | Tosyl Group | Overall Impact |

| Acidic (e.g., pH < 4) | Labile (Deprotects) | Stable | Stable | The Boc group is removed, exposing the reactive aminooxy functionality. |

| Neutral (e.g., pH 6-8) | Stable | Stable | Stable (but reactive to nucleophiles) | The molecule is stable for storage but ready for conjugation at the tosyl end. |

| Basic (e.g., pH > 9) | Stable | Stable | Susceptible to Hydrolysis | Prolonged exposure to strong base can lead to hydrolysis of the tosylate. |

| Elevated Temperature | Stable | Stable | Increased rate of hydrolysis/reaction | Accelerates degradation, especially hydrolysis of the tosyl group.[11] |

| Reducing Agents | Stable | Stable | Stable | Generally stable to common reductants like DTT or TCEP. |

| Oxidizing Agents | Stable | Stable | Stable | Generally stable to mild oxidants. |

Experimental Protocol: Stability Indicating HPLC Assay

A stability-indicating HPLC method can separate the intact parent compound from its potential degradation products, allowing for quantitative assessment of stability over time.[12][13] This often involves a forced degradation study.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal) over a defined time course.

Materials:

-

This compound

-

HPLC-grade solvents (Acetonitrile, Water, Methanol)

-

Buffers and reagents for stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

-

Temperature-controlled incubator/oven

-

Validated HPLC method (typically a reverse-phase C18 column with a gradient elution)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution (in a stable solvent) at an elevated temperature (e.g., 60-80 °C).[12]

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Immediately neutralize the acidic and basic samples to quench the reaction.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Inject each sample onto the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Data Interpretation:

-

Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

-

Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.

-

Caption: Workflow for a forced degradation stability study.

References

- 1. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]

- 2. t-Boc-Aminooxy-PEG4-Tosyl - Creative Biolabs [creative-biolabs.com]

- 3. medkoo.com [medkoo.com]

- 4. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]

- 5. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Redox and pH gradients drive amino acid synthesis in iron oxyhydroxide mineral systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijtsrd.com [ijtsrd.com]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Boc-Aminooxy-PEG4-Tos: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-(2-(2-(2-((4-methylbenzoyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)carbamate, commonly known as Boc-Aminooxy-PEG4-Tos. This heterobifunctional linker is a critical tool in modern drug discovery and chemical biology, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, experimental protocols for its use, and its role in mediating protein degradation.

Core Compound Information

This compound is a versatile chemical linker featuring a Boc-protected aminooxy group and a tosyl group at opposite ends of a polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for sequential and controlled conjugation to two different molecules. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

| Property | Value | Reference |

| CAS Number | 1807539-01-0 | |

| Molecular Formula | C20H33NO9S | |

| Molecular Weight | 463.54 g/mol | |

| Appearance | Solid Powder | |

| Purity | ≥98% | [2] |

| Chemical Name | tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate |

Mechanism of Action in PROTAC Synthesis

This compound is primarily employed in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][4][5] This targeted protein degradation offers a powerful alternative to traditional enzyme inhibition.

The bifunctional nature of this compound allows for a modular approach to PROTAC synthesis. The tosyl group serves as an excellent leaving group for nucleophilic substitution, readily reacting with amines, alcohols, or thiols on one of the ligands.[1][2][6] The Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to an aldehyde or ketone on the second ligand to form a stable oxime bond.[1][7][8]

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound in the synthesis of a PROTAC.

Protocol 1: Boc Deprotection of the Aminooxy Group

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to liberate the reactive aminooxy functionality.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

The resulting deprotected aminooxy-PEG4-Tos can be used directly in the next step or after purification.

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of the deprotected aminooxy-PEG linker to a molecule containing an aldehyde or ketone functional group.

Materials:

-

Deprotected Aminooxy-PEG4-Tos

-

Aldehyde- or ketone-functionalized ligand (e.g., a ligand for the target protein)

-

Reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)

-

Aniline (B41778) (optional, as a catalyst)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve the deprotected Aminooxy-PEG4-Tos in a minimal amount of DMF or DMSO.

-

In a separate vial, dissolve the aldehyde- or ketone-functionalized ligand in the reaction buffer.

-

Add the Aminooxy-PEG4-Tos solution to the ligand solution. A typical molar ratio is 1.2 equivalents of the aminooxy compound to 1 equivalent of the aldehyde/ketone.

-

(Optional) To accelerate the reaction, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

-

Purify the resulting conjugate by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Nucleophilic Substitution with the Tosyl Group

This protocol details the reaction of the tosyl group with a nucleophile, such as an amine on an E3 ligase ligand.

Materials:

-

The product from Protocol 2 (Aminooxy-PEG4-ligand conjugate)

-

Amine-containing ligand (e.g., a ligand for an E3 ligase like Cereblon or VHL)

-

Anhydrous DMF or DMSO

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

Procedure:

-

Dissolve the aminooxy-PEG4-ligand conjugate (1 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF or DMSO.

-

Add DIPEA (3-5 equivalents) to the reaction mixture.

-

Heat the reaction to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

PROTAC Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a PROTAC utilizing a heterobifunctional linker like this compound.

Caption: A logical workflow for the synthesis and evaluation of a PROTAC.

PROTAC-Mediated Protein Degradation Signaling Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, a key mechanism in targeted protein therapy.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Analysis of PROTAC Efficacy

The effectiveness of a synthesized PROTAC is typically assessed by measuring the degradation of the target protein. Western blotting and LC-MS-based proteomics are two common methods for this quantification.

Western Blot Analysis

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.

-

Lysis: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Quantification: Measure the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. From this data, key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.[4][9]

LC-MS Based Quantification

For more precise and high-throughput quantification, LC-MS/MS can be employed.

Procedure:

-

Sample Preparation: Treat cells with the PROTAC, lyse the cells, and digest the proteins into peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify peptides derived from the target protein.

-

Data Analysis: Compare the abundance of target protein peptides in PROTAC-treated samples to control samples to determine the extent of degradation.[3][10]

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined reactive ends and biocompatible PEG spacer make it an ideal linker for the construction of complex biomolecules, most notably PROTACs. The experimental protocols and workflows detailed in this guide provide a solid foundation for the successful application of this linker in the development of novel therapeutics based on targeted protein degradation.

References

- 1. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]